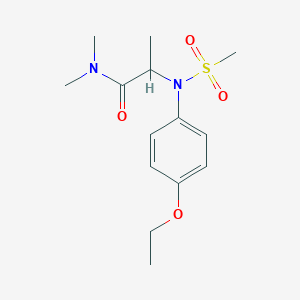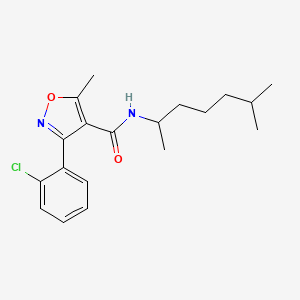
N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Overview
Description
N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as BAY 41-8543 and has been studied for its therapeutic potential in various diseases.
Mechanism of Action
The mechanism of action of N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide involves the activation of the soluble guanylate cyclase (sGC) enzyme. This enzyme is involved in the production of cyclic guanosine monophosphate (cGMP), which is a second messenger molecule that regulates various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release.
Biochemical and physiological effects:
N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been shown to increase the levels of cGMP in various tissues and organs. This leads to the relaxation of smooth muscles, vasodilation, and increased blood flow. It also has anti-inflammatory and antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Advantages and Limitations for Lab Experiments
The advantages of using N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide in lab experiments include its specificity for sGC activation, its neuroprotective effects, and its potential therapeutic applications. However, the limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
The potential future directions for research on N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide include its use in the development of new therapies for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It can also be studied for its potential applications in the treatment of cardiovascular diseases and cancer. Further research is needed to understand its pharmacokinetics and toxicity profile in humans.
Scientific Research Applications
N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-12-11-14(9-10-16(12)18)19-17(21)13(2)20(24(3,22)23)15-7-5-4-6-8-15/h4-11,13H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCDBPFGJFEURV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3976427.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3976428.png)

![1-(2-furoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3976447.png)


![1-acetyl-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine](/img/structure/B3976466.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B3976473.png)

![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N,3-diisopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3976476.png)

![N-[4-(acetylamino)phenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B3976499.png)
![1-[(3,4-dimethylphenoxy)acetyl]-2,6-dimethylpiperidine](/img/structure/B3976500.png)
![1-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]-4-methylpiperidine](/img/structure/B3976507.png)